molecular formula C6H2ClF3INO2S B14842874 2-Iodo-6-(trifluoromethyl)pyridine-4-sulfonyl chloride

2-Iodo-6-(trifluoromethyl)pyridine-4-sulfonyl chloride

Cat. No.: B14842874
M. Wt: 371.50 g/mol
InChI Key: YIUGMGWGCKNCFA-UHFFFAOYSA-N
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Description

2-Iodo-6-(trifluoromethyl)pyridine-4-sulfonyl chloride is a halogenated pyridine derivative featuring a sulfonyl chloride group at position 4, an iodine substituent at position 2, and a trifluoromethyl (CF₃) group at position 5. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its versatile reactivity. Though specific data on its CAS number or molecular weight are unavailable in the provided evidence, its structural features align it closely with other sulfonyl chloride derivatives discussed below .

Properties

Molecular Formula

C6H2ClF3INO2S

Molecular Weight

371.50 g/mol

IUPAC Name

2-iodo-6-(trifluoromethyl)pyridine-4-sulfonyl chloride

InChI

InChI=1S/C6H2ClF3INO2S/c7-15(13,14)3-1-4(6(8,9)10)12-5(11)2-3/h1-2H

InChI Key

YIUGMGWGCKNCFA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)I)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-6-(trifluoromethyl)pyridine-4-sulfonyl chloride typically involves multi-step reactions starting from commercially available precursors. One common method involves the iodination of 6-(trifluoromethyl)pyridine, followed by sulfonylation to introduce the sulfonyl chloride group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of 2-Iodo-6-(trifluoromethyl)pyridine-4-sulfonyl chloride may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often employs optimized reaction conditions and catalysts to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-6-(trifluoromethyl)pyridine-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The iodine and sulfonyl chloride groups can be substituted with other nucleophiles, leading to the formation of new compounds.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the oxidation state of the iodine or sulfur atoms changes.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, often under inert atmosphere and elevated temperatures.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Iodo-6-(trifluoromethyl)pyridine-4-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique functional groups make it valuable in the development of new chemical reactions and methodologies.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their structure and function.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Iodo-6-(trifluoromethyl)pyridine-4-sulfonyl chloride depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, the sulfonyl chloride group can react with nucleophiles in proteins or nucleic acids, leading to covalent modifications. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, while the iodine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below highlights key differences between 2-iodo-6-(trifluoromethyl)pyridine-4-sulfonyl chloride and its closest analog, 6-chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride (CAS: 1909336-59-9), as described in :

Property 2-Iodo-6-(trifluoromethyl)pyridine-4-sulfonyl Chloride 6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl Chloride
Substituent Positions Iodo (C2), CF₃ (C6), SO₂Cl (C4) Cl (C6), CF₃ (C4), SO₂Cl (C3)
Molecular Weight (g/mol) ~315.45 (calculated*) 280.05
Key Functional Groups Iodo (leaving group), SO₂Cl (electrophilic site) Chloro, SO₂Cl (electrophilic site)
Applications Pharmaceuticals, agrochemical intermediates Drug candidates, agrochemicals

*Calculated based on formula C₆H₂IF₃NO₂SCl (assumed).

Key Differences :

  • Substituent Effects : The iodine atom in the target compound enhances its utility in metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura), whereas the chlorine in the analog limits such reactivity but may improve stability .
  • Electron-Withdrawing Groups : Both compounds feature CF₃ and SO₂Cl groups, but their positions alter electronic distribution. The target’s SO₂Cl at C4 may increase para-directed electrophilic substitution compared to the analog’s C3-substituted sulfonyl chloride.

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